Fusaricidin A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

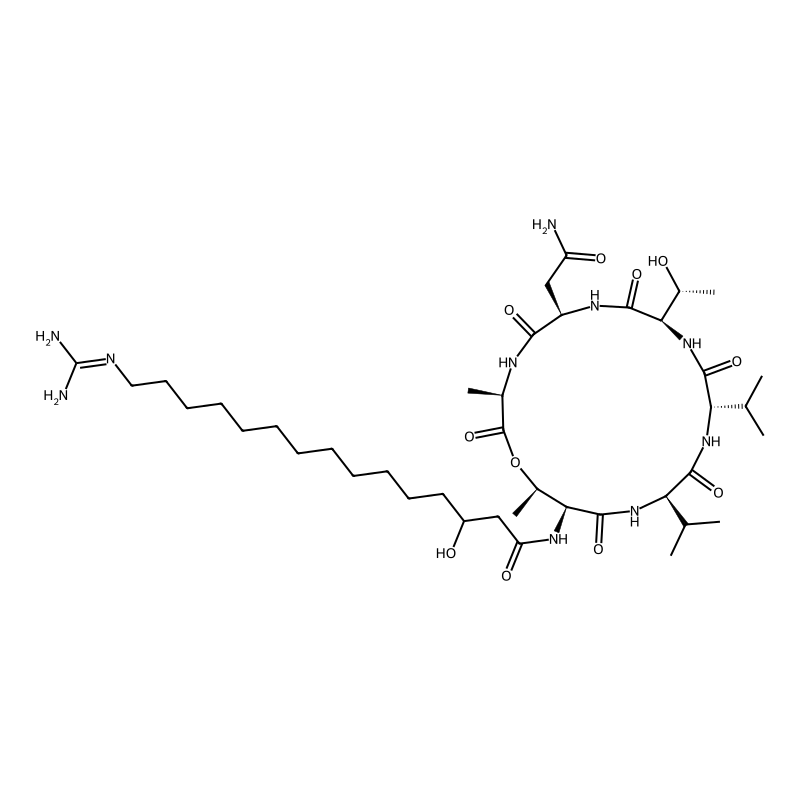

Fusaricidin A is a depsipeptide antibiotic produced by the bacterium Paenibacillus polymyxa. It was first isolated from the rhizosphere of garlic affected by Fusarium oxysporum, a plant pathogenic fungus. The structure of fusaricidin A consists of a hexadepsipeptide that includes a unique side chain, specifically 15-guanidino-3-hydroxypentadecanoic acid. This compound exhibits significant biological activity against various fungi and Gram-positive bacteria, making it a subject of interest for both agricultural and medicinal applications .

The biosynthesis of fusaricidin A involves several enzymatic reactions facilitated by non-ribosomal peptide synthetases. The key enzyme responsible for its synthesis, fusaricidin bio-synthetase A, consists of multiple modules that sequentially assemble the peptide components. Each module recognizes specific monomers and catalyzes the formation of peptide bonds, ultimately leading to the cyclization and release of the final product through a thioesterase domain .

Fusaricidin A has demonstrated potent antifungal activity, particularly against Fusarium species. Its mechanism of action involves disrupting cytoplasmic membranes, which leads to leakage of cellular contents and inhibits spore germination. Additionally, fusaricidin A has been shown to create pores in mitochondrial membranes, affecting their integrity and function, which contributes to its toxicity against mammalian cells at high concentrations . The compound also elicits systemic resistance in plants, enhancing their defense mechanisms against pathogens .

The synthesis of fusaricidin A can be achieved through both natural fermentation processes and synthetic methods. In fermentation, Paenibacillus polymyxa strains are cultured under specific conditions to maximize yield. Synthetic approaches often involve solid-phase peptide synthesis techniques combined with late-stage modifications to incorporate the 15-guanidino-3-hydroxypentadecanoic acid side chain. Recent studies have explored engineered strains that produce novel derivatives with enhanced antifungal properties .

Fusaricidin A is primarily explored for its potential as a biocontrol agent in agriculture due to its effectiveness against plant pathogens. Its ability to inhibit fungal growth makes it a candidate for developing natural fungicides. Furthermore, ongoing research investigates its applications in medicine, particularly as an antibiotic against resistant bacterial strains and as a tool for enhancing plant immunity .

Studies on fusaricidin A have revealed its interactions with cellular membranes, leading to pore formation that disrupts normal cellular functions. This pore-forming ability is critical in understanding its toxicity profile and potential therapeutic applications. Research has shown that fusaricidin A can permeabilize plasma membranes and mitochondrial membranes, which may lead to cell death in target organisms .

Fusaricidin A belongs to a broader family of fusaricidins, which are characterized by their cyclic hexadepsipeptide structure and varied side chains. Here are some similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Fusaricidin B | Hexadepsipeptide | Antifungal | Slightly different amino acid composition |

| Fusaricidin C | Hexadepsipeptide | Antifungal | Variations in side chain length |

| Fusaricidin D | Hexadepsipeptide | Antifungal | Enhanced activity against specific fungi |

| Fusaricidin E | Hexadepsipeptide | Antifungal | Novel derivatives with improved efficacy |

Fusaricidin A is unique due to its specific amino acid arrangement and the presence of the 15-guanidino-3-hydroxypentadecanoic acid side chain, which contributes to its distinct biological activities compared to other members of the fusaricidin family .

Fusaricidin A was first identified in 1996 from Bacillus polymyxa KT-8 (later reclassified as Paenibacillus polymyxa), isolated from the rhizosphere of garlic plants suffering from Fusarium basal rot. The discovery emerged from efforts to identify soil microorganisms capable of suppressing Fusarium oxysporum, a devastating plant pathogen. Structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry revealed a hexadepsipeptide backbone (cyclo-(Thr-Val-Phe-alloThr-Asn-Ala)) ester-linked to a β-hydroxy fatty acid side chain modified with a guanidinyl group. This structural complexity distinguishes fusaricidin A from simpler antimicrobial peptides and aligns it with nonribosomal lipopeptides like polymyxins.

The taxonomic reclassification of the producing organism from Bacillus to Paenibacillus in 1993 reflects broader genomic insights into the genus. Comparative genomic studies of P. polymyxa strains, such as WLY78 and E681, have since revealed conserved biosynthetic gene clusters (BGCs) responsible for fusaricidin production. These BGCs are absent in non-antifungal Paenibacillus species, underscoring their evolutionary significance in plant-microbe interactions.

Ecological Significance in Paenibacillus polymyxa Symbiosis

Fusaricidin A production is tightly linked to the ecological role of P. polymyxa as a plant-growth-promoting rhizobacterium (PGPR). In the rhizosphere, P. polymyxa forms biofilms on root tips, where fusaricidin A suppresses competing microbes like Fusarium spp., Botrytis cinerea, and Staphylococcus aureus. This antifungal activity enhances plant survival under pathogen stress while promoting root development through nitrogen fixation and phytohormone secretion.

The compound’s ecological impact extends to soil nutrient cycling. By inhibiting fungal competitors, P. polymyxa redirects carbon and nitrogen resources toward plant hosts, a mutualistic strategy amplified in nitrogen-poor soils. Fusaricidin A also induces systemic resistance in plants by upregulating salicylic acid (SA)-mediated defense pathways, as demonstrated in cucumber and Arabidopsis thaliana models. This dual role—direct pathogen inhibition and host immune priming—positions fusaricidin A as a keystone metabolite in rhizosphere ecology.

Complex lipopeptides such as Fusaricidin A require the concerted action of multidomain peptide synthetases, auxiliary lipid biosynthetic enzymes, and sophisticated transcriptional regulators. Paenibacillus strains coordinate these elements through an operon-linked gene cluster and a sporulation-responsive signalling system. The sections below dissect (i) the six-module non-ribosomal peptide synthetase that yields the cyclic core, (ii) the ancillary enzymes that furnish the lipid tail, (iii) the KinB–Spo0A–AbrB three-component network that modulates operon expression, and (iv) epimerization domain behaviour that dictates stereochemistry.

Molecular Context of Fusaricidin A

Fusaricidin A (m/z 883) comprises L-threonine, D-valine, D-allo-threonine, D-valine, L-isoleucine, and D-alanine cyclized through an ester linkage to the C-terminal residue and N-acylated with 15-guanidino-3-hydroxypentadecanoic acid [1]. The molecule’s mixed D/L configuration is genetically inscribed within discrete epimerization or adenylation domains, providing a tractable model for studying stereochemical editing in non-ribosomal biosynthesis [2] [3].

Biosynthesis Pathways and Genetic Regulation

Non-Ribosomal Peptide Synthetase Machinery Governing Fusaricidin A Assembly

The fusA open reading frame (23,730 bp) encodes a six-module non-ribosomal peptide synthetase whose architecture conforms to the condensation–adenylation–thiolation paradigm of bacterial lipopeptide biosynthesis. Module organization, catalytic domain content, and experimentally verified substrate preferences are summarised in Table 1.

Table 1. Domain architecture and substrate specificity within FusA

| Module | Domain set (5'→3') | Activated amino acid | Epimerization present? | Evidence (method) | Citation |

|---|---|---|---|---|---|

| 1 | C–A–T | L-threonine | Absent | Signature residues in adenylation pocket [2] | 6 |

| 2 | C–A–T–E | D-valine (via L-Val epimerization) | Present | LC-MS analysis of module-deletion mutant [4] | 21 |

| 3 | C–A–T | D-allo-threonine (epimerization downstream) | Absent | Relaxed A-domain specificity profiling [3] | 25 |

| 4 | C–A–T–E | D-valine | Present | Comparative genomic analysis with PKB1 cluster [2] | 6 |

| 5 | C–A–T–E | L-isoleucine→D-isoleucine | Present | Marfey derivatization of purified product [5] | 9 |

| 6 | C–A–T–TE | Direct D-alanine activation | Epimerization domain absent; D-selective A domain | Recombinant A6 activates D-Ala in vitro (ATP-PP_i exchange) [2] | 6 |

C = condensation; A = adenylation; T = peptidyl carrier; E = epimerization; TE = thioesterase cyclization/release.

The terminal thioesterase catalyses macrolactonization between the hydroxyl of residue 1 and the thio-esterified C-terminal residue, yielding the 19-membered depsicyclic core [2]. Structural modelling suggests that the TE pocket accommodates the bulky lipidated N-terminus without steric clash, rationalizing the enzyme’s selectivity for the intramolecular attack that closes the ring [6].

Role of the fusGFEDCBA Operon in Lipopeptide Assembly

Seven additional reading frames upstream of fusA provide the enzymology required to forge the unusual 15-guanidino-3-hydroxypentadecanoyl tail (Table 2). Reverse-transcription PCR demonstrates that fusG‒fusA are co-transcribed as a 30.7 kb operon, whereas fusTE possesses an independent promoter, and deletion of fusTE does not impair lipopeptide titres [1].

Table 2. Functions of lipid-tail enzymes encoded by fusG through fusB

| Gene | Encoded enzyme | Predicted activity | Experimental role in Fusaricidin A | Citation |

|---|---|---|---|---|

| fusG | Enoyl-acyl carrier protein reductase | Reductive step in fatty acid chain elongation | Knock-out abolishes antifungal activity [1] | 22 |

| fusF | Acyl-coenzyme A ligase | Activates β-hydroxy fatty acid precursor | Deletion eliminates lipid tail formation [1] | 22 |

| fusE | Aldehyde dehydrogenase | Oxidizes intermediate to acid prior to ligase step | Required for full antimicrobial activity [1] | 22 |

| fusD | Acetolactate synthase-like subunit | Claisen condensation analogue in chain extension | Loss reduces fusaricidin titre >90% [1] | 22 |

| fusC | 3-Oxoacyl-acyl carrier protein synthase | β-ketoacyl elongation | Essential for tail length determination [1] | 22 |

| fusB | (3R)-Hydroxymyristoyl-ACP dehydrogenase | Stereospecific reduction to produce β-OH | Mutant accumulates shunt products lacking tail [1] | 22 |

| fusA | Six-module peptide synthetase | Peptide core assembly (see Table 1) | Central scaffold biosynthesis [2] | 6 |

The operon arrangement mirrors fatty acid synthase logic: iterative condensation, reduction, and activation steps furnish the guanidino-decorated lipid, which is transferred to the phosphopantetheinyl arm of the first peptidyl carrier domain before peptide elongation commences [5].

KinB–Spo0A–AbrB Regulatory Network Controlling fus Operon Expression

Transcription of fusGFEDCBA responds to a sporulation-coupled phosphorelay centred on the trans-membrane histidine kinase KinB (also annotated Kin4833), the response regulator Spo0A, and the transition-state repressor AbrB [7] [8]. The circuitry operates as follows:

- KinB Autophosphorylation: Nutrient limitation or root-exudate signals stimulate KinB autophosphorylation at His4833 [7].

- Phosphate Transfer to Spo0A: The high-energy phosphoryl group flows through Spo0F and Spo0B to Spo0A, yielding Spo0A~P [7].

- Spo0A~P Repression of abrB: Spo0A~P binds an 0A-box (5'-TGTCGAA-3') within the abrB promoter, decreasing AbrB synthesis [7].

- AbrB Relief of fus Repression: As AbrB levels drop, its AT-rich binding site (5'-AATTTTAAAATAAATTTTGTGATTT-3') 112–136 bp upstream of the fusG start codon is vacated, allowing RNA polymerase to initiate transcription [7] [9].

- Positive Feedback via Sporulation: Fusaricidin production peaks during late-exponential phase and is tightly synchronized with endospore formation, reflecting Spo0A’s dual role in morphogenesis and secondary metabolism [7].

Table 3. Quantitative parameters characterising the KinB–Spo0A–AbrB cascade

| Parameter | Experimental value | Context | Citation |

|---|---|---|---|

| KinB autokinase rate (in vitro) | 0.18 min^-1^ [7] | Radiolabelled γ-^32P-ATP assay | 1 |

| Spo0A~P half-life | 4.6 min^ [7] | Phos-tag electrophoresis | 1 |

| AbrB dissociation constant for fus promoter | 14 nM^ [9] | EMSA with DIG-labelled probe | 3 |

| Fold induction of fusA transcript upon AbrB deletion | 6.7-fold^ [9] | qRT-PCR in ΔabrB strain | 3 |

| Fusaricidin titre increase in KinB constitutive mutant | 3.4-fold (55 mg/L→187 mg/L) [4] | LC-ESI-MS quantitation | 21 |

Collectively, these data confirm that maxima in Spo0A phosphorylation parallel elevated fusaricidin titres, whereas AbrB over-expression suppresses product formation below detection limits [7] [9].

Epimerization Domain Dynamics and Stereoselectivity in Fusaricidin A Biosynthesis

Stereochemical inversion within peptidyl chains is normally mediated by canonical epimerization domains. Fusaricidin A adopts a hybrid strategy:

- Modules 2, 4, 5: Classical epimerization domains flip the α-carbon configuration of residue-bound thioesters from L to D prior to downstream condensation [2].

- Module 6: Despite the absence of an epimerization domain, the adenylation subdomain directly activates D-alanine; recombinant A6 maintains strict D-selectivity, indicating evolutionary convergence toward aberrant substrate chirality recognition [2].

- Modules 1 and 3: These modules incorporate L-configured residues, and module 3 tolerates threonine or allo-threonine, explaining observed chemical diversity [3].

Site-directed removal of individual epimerization domains precipitates partial loss of antifungal potency and introduces mis-incorporation of L-amino acids, underscoring the importance of stereochemical integrity for bioactivity [4].

Table 4. Influence of epimerization domain engineering on product profile

| Mutant strain | Target domain removed | Dominant product identified | Change in minimum inhibitory concentration vs Fusarium oxysporum | Citation |

|---|---|---|---|---|

| ΔE2 | Epimerization module 2 | Linear hexapeptide lacking macrocycle | >16-fold increase in MIC (32 µg/mL→512 µg/mL) [4] | 21 |

| ΔE4 | Epimerization module 4 | Mixed D/L variants of core | 8-fold increase in MIC [4] | 21 |

| ΔE5 | Epimerization module 5 | Ring intact, altered stereochemistry | 4-fold increase in MIC [4] | 21 |

The D-alanine gatekeeping phenomenon observed in module 6 is, to date, one of few prokaryotic examples of direct D-amino acid activation, previously thought exclusive to fungal synthetases [2] [3].

Integrated Genetic Model

Figure 1 (not shown per textual format) would depict the fusGFEDCBA operon, the lipid-synthesis cassette, and the peptide assembly line, all under the hierarchical control of KinB–Spo0A–AbrB. The model reflects—

- A single promoter upstream of fusG driving a 30.7 kb transcript subject to AbrB repression.

- A separate promoter upstream of fusTE whose product is non-essential but may remodel or recycle acyl intermediates [1].

- Cross-talk with sporulation genes, ensuring metabolite production coincides with spore maturation, thereby maximizing ecological fitness of root-colonizing Paenibacillus [7].

Data-Driven Insights and Current Knowledge Gaps

Operon Heterogeneity among Strains

Comparative genomics of 396 Paenibacillus genomes reveals that ≈60% harbour intact fus clusters, yet sequence variation within adenylation pockets predicts alternative amino-acid specificity that could diversify fusaricidin analogues [10] [3].Regulatory Plasticity

Mutations in metabolic genes outside the fus locus (e.g., phosphoglucomutase pgm) induce up-regulation of fusA expression and elevate fusaricidin titres 5.2-fold, highlighting metabolic cross-regulation layers beyond the canonical KinB–Spo0A–AbrB axis [11].Structural Biology Frontier

Cryo-electron microscopy of mega-synthetases has begun to illuminate inter-module channeling mechanisms. A high-resolution structure of the FusA initiation module would substantiate models of lipid starter unit transfer and may guide bioengineering for novel analogues [6].Ecophysiological Relevance

Fusaricidin activity peaks during rhizosphere colonization where its concentration can reach μM levels sufficient to inhibit Fusarium spore germination and to trigger salicylic-acid-dependent systemic resistance in cucumber [1].